8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a trimethoxybenzoyl group, and a tetrahydro-pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core . The trimethoxybenzoyl group can be introduced through acylation reactions using appropriate acid chlorides or anhydrides . Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability . The combination of the trimethoxybenzoyl group with the tetrahydro-pyridoindole core also provides a distinct structural framework that can be exploited for the development of new therapeutic agents .
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H21FN2O4/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-7-6-17-15(11-24)14-10-13(22)4-5-16(14)23-17/h4-5,8-10,23H,6-7,11H2,1-3H3 |
InChI Key |
PJKYMOULVPJUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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